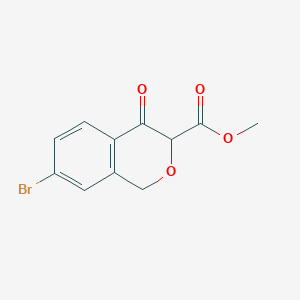

methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Description

Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a brominated benzopyran derivative featuring a 4-oxo group, a 3,4-dihydro ring system, and a methyl ester at position 2. Its structure combines aromaticity with a partially saturated bicyclic framework, making it a candidate for studying electronic and steric effects in heterocyclic chemistry.

Key structural features include:

- Bromo substituent at position 7: Enhances molecular weight and polarizability.

- 4-Oxo group: Stabilizes the conjugated system via keto-enol tautomerism.

- Methyl ester at position 3: Influences lipophilicity and hydrolysis stability.

Properties

Molecular Formula |

C11H9BrO4 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

methyl 7-bromo-4-oxo-1H-isochromene-3-carboxylate |

InChI |

InChI=1S/C11H9BrO4/c1-15-11(14)10-9(13)8-3-2-7(12)4-6(8)5-16-10/h2-4,10H,5H2,1H3 |

InChI Key |

ORJAAJPHGTZYQU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)C2=C(CO1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the following steps:

-

Bromination: : The starting material, 4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

-

Esterification: : The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large reactors to handle the bromination step efficiently, ensuring consistent quality and yield.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Reduction: Formation of 7-bromo-4-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Oxidation: Formation of more oxidized derivatives, potentially introducing carboxylic acids or ketones.

Scientific Research Applications

Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.

Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate with analogs from and :

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Melting Points: The dichlorobenzoyl group in 8c increases molecular weight and intermolecular halogen bonding, leading to a higher melting point (178°C) compared to 8b (125°C) . Bromine’s electronegativity and size in the target compound may elevate its melting point relative to non-halogenated analogs, though experimental data is lacking.

Synthetic Yields: Yields for 8b and 8c range between 50–53%, typical for multi-step heterocyclic syntheses .

Stability and Availability :

Electronic and Reactivity Differences

- Oxo Position :

- Bromo vs. Chloro/Methoxy Groups :

- Bromine’s polarizability increases van der Waals interactions compared to methoxy or chloro groups, influencing solubility and crystallinity.

Research Implications and Gaps

- Synthetic Optimization : The target compound’s bromo and ester groups necessitate tailored protocols to balance reactivity and stability.

- Structural Characterization : Use of crystallographic tools (e.g., SHELX programs) could resolve the target’s conformation and intermolecular interactions .

Biological Activity

Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

- Chemical Name : Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

- Molecular Formula : C10H7BrO3

- Molecular Weight : 255.07 g/mol

- CAS Number : [410763940]

Synthesis

The synthesis of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the bromination of coumarin derivatives followed by carboxylation reactions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies indicate that coumarin derivatives exhibit significant anticancer properties. Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines:

These results suggest a selective cytotoxicity towards cancer cells with minimal effects on normal cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | >128 | |

| Bacillus subtilis | 64 |

The structure–activity relationship (SAR) indicates that the presence of the bromine atom enhances antibacterial potency, particularly against Gram-positive bacteria.

Case Studies

- Anticancer Efficacy in HepG2 and HeLa Cells : A study focused on the anticancer effects of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate revealed that it significantly inhibited cell proliferation in HepG2 and HeLa cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Evaluation of Antimicrobial Properties : Another investigation assessed the compound's antimicrobial activity against a panel of bacteria, revealing moderate effectiveness against Staphylococcus aureus and Bacillus subtilis while showing limited activity against Gram-negative bacteria like Escherichia coli .

Q & A

Basic Question: What are the standard synthetic routes for methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate, and what key intermediates are involved?

Answer:

The synthesis typically involves cyclization of halogenated benzaldehyde derivatives with ketoesters, followed by methylation. For example, a precursor like 7-bromo-2-hydroxybenzaldehyde can react with methyl acetoacetate under basic conditions (e.g., piperidine or pyridine) to form the benzopyran core. The reaction is carried out in polar solvents like ethanol or methanol, with subsequent purification via recrystallization or chromatography . Key intermediates include the enolized ketoester adduct and the cyclized dihydrobenzopyran derivative before esterification.

Advanced Question: How can reaction conditions be optimized to improve yield and purity during cyclization?

Answer:

Optimization involves adjusting solvent polarity, catalyst loading, and temperature. For instance:

- Solvent selection : Methanol or ethanol enhances cyclization efficiency due to their ability to stabilize intermediates via hydrogen bonding .

- Catalysts : Bases like pyridine or DMAP (4-dimethylaminopyridine) improve enolization kinetics, reducing side reactions.

- Temperature control : Gradual heating (60–80°C) minimizes thermal degradation of brominated intermediates .

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves by-products like unreacted aldehyde or over-esterified derivatives .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Answer:

Critical techniques include:

- NMR (¹H/¹³C) :

- ¹H NMR : A downfield singlet (~δ 3.8–4.0 ppm) for the methyl ester group, a deshielded proton adjacent to the ketone (δ 4.5–5.0 ppm), and aromatic protons (δ 7.0–8.0 ppm) confirming bromine substitution .

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~190 ppm (ketone) .

- IR Spectroscopy : Strong bands at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated ketone) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 327.1 g/mol for C₁₁H₉BrO₄) and fragment ions corresponding to bromine loss (M–Br) .

Advanced Question: What strategies resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ to avoid solvent-induced shifts .

- Variable Temperature (VT) NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing peak coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, such as distinguishing diastereotopic protons in the dihydrobenzopyran ring .

- Spiking experiments : Adding authentic samples to the NMR tube clarifies whether impurities or stereoisomers cause unexpected signals .

Basic Question: What are the primary biological targets studied for this compound, and what assays are used?

Answer:

The compound’s bromine and ester groups make it a candidate for:

- Enzyme inhibition : Assayed via fluorescence-based kinase or protease activity assays (e.g., measuring IC₅₀ against tyrosine kinases) .

- Antimicrobial activity : Tested using broth microdilution (MIC determination) against Gram-positive bacteria or fungi .

- Cytotoxicity : Evaluated via MTT or SRB assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How does bromine substitution at the 7-position influence reactivity and bioactivity compared to other halogenated analogs?

Answer:

- Reactivity : Bromine’s electronegativity and size enhance electrophilic aromatic substitution (EAS) at the 7-position, facilitating further derivatization (e.g., Suzuki coupling) .

- Bioactivity : Compared to chloro or fluoro analogs, bromine increases lipophilicity (logP), improving membrane permeability. This correlates with enhanced antimicrobial activity (e.g., 2–4× lower MIC in S. aureus assays) .

- Metabolic stability : Bromine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic studies .

Advanced Question: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Docking studies : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., COX-2 or HIV protease), prioritizing hydrogen bonds between the ketone/ester groups and catalytic residues .

- QSAR modeling : Hammett constants (σ) for the bromine substituent correlate with inhibitory potency in regression models .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical interactions (e.g., π-stacking with phenylalanine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.